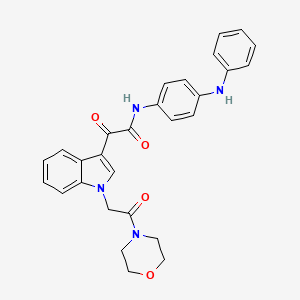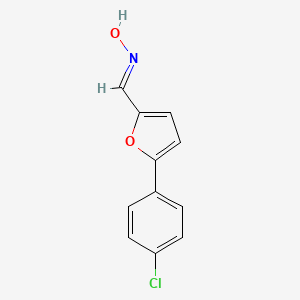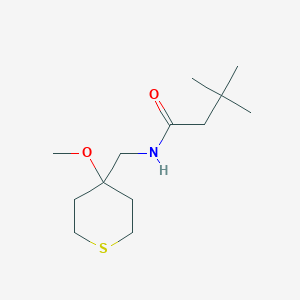![molecular formula C14H17ClO2 B2439696 1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225833-08-8](/img/structure/B2439696.png)
1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14ClO2 . It is also known as "1-(4-chlorophenyl)cyclohexane-1-carboxylate" . The compound appears as a white to grey or purple powder or granules .
Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid” can be represented by the SMILES notation: [O-]C(=O)C1(CCCCC1)C1=CC=C(Cl)C=C1 . This notation represents the structure of the molecule in a linear format.
Physical And Chemical Properties Analysis
The compound has a melting point range of 146.5-158.5°C . The compound’s molecular weight is 238.710 .
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid serves as a structural analog of valproic acid. Researchers have studied its pharmacokinetic properties, particularly in female Sprague-Dawley rats. Its similarity to valproic acid makes it valuable for understanding metabolism and potential therapeutic effects .
Allergy Treatment and Anti-Allergic Activities
The compound’s amino acid groups can enhance efficacy in treating allergies by increasing pharmacological bioavailability. Novel derivatives, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have shown significant anti-allergic effects in both allergic asthma and allergic itching .
Solubility Studies and Perfumery Applications
Researchers have explored the solubility of perfumery and fragrance raw materials based on cyclohexane in 1-octanol. While this specific compound has not been directly studied, understanding its solubility properties can inform fragrance formulation and design .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is noted as an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport and possesses antipneumocystic activity .
Mode of Action
As an impurity of Atovaquone, it may share some similar interactions, but this requires further investigation .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-6-4-11(5-7-12)10-14(13(16)17)8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDQNQVJNKUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
CAS RN |
1225833-08-8 |
Source


|
| Record name | 1-[(4-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)



![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)
![Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2439631.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2439632.png)


![N-(4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439636.png)